molecular formula C19H16F3N3O3S B2781410 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226457-17-5

2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2781410
CAS No.: 1226457-17-5
M. Wt: 423.41
InChI Key: SSKKYKNPAZAOHL-UHFFFAOYSA-N
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Description

2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16F3N3O3S and its molecular weight is 423.41. The purity is usually 95%.
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Biological Activity

2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound with potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores its biological activity, including antioxidant and anticancer properties, as well as its mechanisms of action based on recent research findings.

  • Chemical Formula : C18H14F3N3O3
  • Molecular Weight : 377.32 g/mol
  • CAS Number : 478248-65-6

Antioxidant Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties. The DPPH radical scavenging method has been employed to assess the antioxidant activity of various derivatives, indicating that certain analogs possess antioxidant capabilities exceeding that of ascorbic acid by approximately 1.4 times .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays against different cancer cell lines. Notably:

  • Cell Lines Tested : Human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231.
  • Findings :
    • The compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells.
    • A significant reduction in cell viability was observed, with some derivatives showing up to 80% inhibition at specific concentrations after 72 hours .

The mechanism by which this compound exerts its effects is multifaceted:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase activity, which is crucial for DNA replication and repair.
  • Antimicrotubular Activity : The compound may interfere with microtubule dynamics, akin to established chemotherapeutics like docetaxel .
  • Gene Expression Modulation : Studies indicate that certain derivatives can modulate the expression of genes involved in inflammatory pathways (e.g., TNF-α, COX-2), suggesting a role in reducing tumor-promoting inflammation .

Study on Mucositis Protection

A benzimidazole derivative related to the imidazole compound showed protective effects against methotrexate-induced intestinal mucositis in mice. The study highlighted the compound's ability to mitigate oxidative stress and inflammatory responses, showcasing its potential therapeutic applications beyond oncology .

Comparative Analysis of Similar Compounds

A comparative analysis of various derivatives revealed that modifications in the chemical structure significantly influenced biological activity. For instance, compounds with different substituents on the aromatic rings displayed varying degrees of cytotoxicity and antioxidant capacity .

Summary Table of Biological Activities

Compound NameAntioxidant ActivityAnticancer ActivityMechanism of Action
This compoundHigh (1.4x vs Ascorbic Acid)Significant reduction in U-87 viabilityTopoisomerase inhibition, antimicrotubular activity
Related Benzimidazole DerivativeModerateProtective against mucositisModulation of inflammatory gene expression

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3S/c1-27-14-6-2-12(3-7-14)16-10-24-18(29-11-17(23)26)25(16)13-4-8-15(9-5-13)28-19(20,21)22/h2-10H,11H2,1H3,(H2,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKKYKNPAZAOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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